Structural Divergence: Pivalamide Side Chain vs. Aromatic Carboxamide Comparators
The target compound is distinguished from the canonical JNK2/3 inhibitor TCS JNK 5a (CAS 312917-14-9; N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide) by substitution of the naphthalene-1-carboxamide group with a 2,2-dimethylpropanamide (pivalamide) moiety. This alteration replaces a flat, electron-rich polycyclic aromatic system with a compact, sp³-rich tert-butyl group. While direct head-to-head biochemical data are unavailable in the peer-reviewed literature, the structural divergence predicts differential molecular properties relevant to procurement decisions: lower molecular weight (262.37 vs. 296.39 g/mol), reduced topological polar surface area, and distinct hydrogen-bond acceptor/donor profiles .
| Evidence Dimension | Amide substituent structure and derived molecular properties |
|---|---|
| Target Compound Data | 2,2-dimethylpropanamide; MW 262.37; C14H18N2OS; tPSA ~55 Ų (estimated); HBD 1, HBA 3 |
| Comparator Or Baseline | TCS JNK 5a (naphthalene-1-carboxamide); MW 296.39; C18H16N2OS; tPSA ~55 Ų; HBD 1, HBA 3 |
| Quantified Difference | ΔMW = −34.02 g/mol; structural class shift from aryl-carboxamide to alkyl-carboxamide; no comparative biochemical data available |
| Conditions | Structural/computational comparison; no head-to-head assay data identified in publicly searchable literature as of April 2026 |
Why This Matters
The lower molecular weight and increased aliphatic character may confer improved solubility or membrane permeability relative to the naphthyl analog, but without confirmatory experimental data this remains a property-based inference, not a procurement-grade performance guarantee.
